4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a hydroxy group, an imidazole ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst.
Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the propyl chain.
Hydroxylation: The hydroxy group can be introduced via a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of its functional groups with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
The imidazole ring is a common motif in many pharmaceuticals. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where imidazole-containing drugs have shown efficacy.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, the imidazole ring could interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The bromobenzoyl group could participate in halogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the propan-2-yl group, which may affect its chemical and biological properties.
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(METHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains a methyl group instead of a propan-2-yl group, which could influence its steric and electronic properties.
Uniqueness
The presence of the propan-2-yl group in 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE adds steric bulk and hydrophobic character, which can significantly impact its reactivity and interactions with other molecules. This makes it a unique compound with distinct properties compared to its analogs.
Properties
Molecular Formula |
C26H26BrN3O3 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26BrN3O3/c1-17(2)18-4-6-19(7-5-18)23-22(24(31)20-8-10-21(27)11-9-20)25(32)26(33)30(23)14-3-13-29-15-12-28-16-29/h4-12,15-17,23,31H,3,13-14H2,1-2H3/b24-22+ |
InChI Key |
WEFIOPFPKBZFBG-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
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